An In-depth Technical Guide to 3-Amino-1-methylpyrrolidine-2,5-dione: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-Amino-1-methylpyrrolidine-2,5-dione: A Key Intermediate in Modern Drug Discovery
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary medicinal chemistry, the pyrrolidine-2,5-dione (succinimide) scaffold is a recurring motif in a multitude of biologically active agents.[1][2][3] Its rigid, five-membered ring structure provides a valuable framework for the spatial presentation of pharmacophoric elements, making it a cornerstone in the design of compounds targeting a diverse array of biological targets, including enzymes and receptors.[4] Within this important class of heterocycles, 3-Amino-1-methylpyrrolidine-2,5-dione stands out as a particularly versatile and sought-after synthetic intermediate. Its primary amine and N-methylated imide functionalities offer orthogonal handles for chemical elaboration, enabling its incorporation into complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Amino-1-methylpyrrolidine-2,5-dione, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors.[5] The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Molecular Structure and Physicochemical Properties
3-Amino-1-methylpyrrolidine-2,5-dione, also known as N-methyl-α-aminosuccinimide, is a chiral molecule possessing a primary amine at the C3 position of the N-methylated succinimide ring.
Chemical Structure
The structure of 3-Amino-1-methylpyrrolidine-2,5-dione is characterized by a central five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5. A methyl group is attached to the nitrogen atom (N1), and a primary amino group is substituted at the chiral carbon (C3).
Figure 1. Chemical structure of 3-Amino-1-methylpyrrolidine-2,5-dione.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-1-methylpyrrolidine-2,5-dione is presented in Table 1. It is important to note that while some experimental data is available from commercial suppliers, other parameters are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [6][7] |
| Molecular Weight | 128.13 g/mol | [6] |
| CAS Number | 67513-65-9 | [6][7] |
| Appearance | Solid (form may vary) | General Knowledge |
| Purity | Typically ≥95% | [6] |
| Boiling Point (Predicted) | 276.0 ± 33.0 °C at 760 mmHg | [5] |
| Storage Conditions | Room temperature, sealed in a dry environment | [8] |
Spectroscopic Characterization
Definitive structural elucidation of 3-Amino-1-methylpyrrolidine-2,5-dione relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The N-methyl group (N-CH₃) would likely appear as a singlet. The protons on the pyrrolidine ring (CH and CH₂) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. The protons of the primary amine (NH₂) may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms. The two carbonyl carbons (C=O) would resonate at the downfield end of the spectrum. The chiral carbon attached to the amino group (C-NH₂) and the other methylene carbon in the ring would appear in the aliphatic region, as would the N-methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
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N-H stretching: The primary amine will show one or two bands in the region of 3300-3500 cm⁻¹.
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C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.
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C=O stretching: The two carbonyl groups of the imide will exhibit strong absorption bands, typically in the range of 1700-1780 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
-
N-H bending: The primary amine will also show a bending vibration around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 128.13 m/z).
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Fragmentation: Common fragmentation pathways for such a molecule would likely involve the loss of the amino group, cleavage of the pyrrolidine ring, and loss of carbonyl groups.
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed, and publicly available protocol for the synthesis of 3-Amino-1-methylpyrrolidine-2,5-dione is not readily found in the literature, its synthesis can be envisioned through established methods for the preparation of substituted succinimides. A plausible synthetic route could involve the following conceptual steps:
Figure 3. Conceptual role in kinase inhibitor design.
Other Therapeutic Areas
Beyond kinase inhibitors, the pyrrolidine-2,5-dione scaffold is found in compounds with a wide range of biological activities, including anticonvulsant, antidepressant, and antimicrobial properties. [1][4]The versatility of 3-Amino-1-methylpyrrolidine-2,5-dione as a synthetic intermediate allows for its use in the exploration of these and other therapeutic areas.
Safety and Handling
Conclusion and Future Outlook
3-Amino-1-methylpyrrolidine-2,5-dione is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of a rigid succinimide core and a reactive primary amine makes it an ideal starting point for the synthesis of complex molecules with diverse biological activities. While there is a need for more comprehensive public data on its experimental properties and synthesis, its continued availability from commercial sources underscores its importance to the research community. As the quest for novel therapeutics continues, it is anticipated that 3-Amino-1-methylpyrrolidine-2,5-dione will remain a key intermediate in the development of the next generation of drugs.
References
- Wróbel, D., et al. (2011). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry.
- Petković Cvetković, J., et al. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Hemijska industrija.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Maji, R., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal.
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3-Aminopyrrolidine-2,5-dione, (R)-. GSRS. (URL: [Link])
- Nagarapu, L., et al. (2013). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
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3-Amino-1-methylpyrrolidine-2,5-dione. MySkinRecipes. (URL: [Link])
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3-amino-1-methylpyrrolidine-2,5-dione CAS NO.67513-65-9. LookChem. (URL: [Link])
- Nguyen, T. H. T., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
- Yu, M., et al. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online.
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